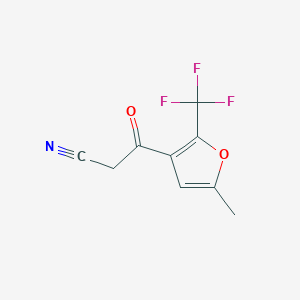

5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE

Description

BenchChem offers high-quality 5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[5-methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c1-5-4-6(7(14)2-3-13)8(15-5)9(10,11)12/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIIDKSIRKJEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C(F)(F)F)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938640 | |

| Record name | 3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-72-9 | |

| Record name | 3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 5-Methyl-2-(trifluoromethyl)furo-3-ylacetonitrile

The following technical guide provides an in-depth analysis of 5-Methyl-2-(trifluoromethyl)furo-3-ylacetonitrile , specifically addressing the structural ambiguity often found in commercial catalogs and focusing on the commercially dominant

CAS Number: 175276-72-9 Primary Classification: Fluorinated Heterocyclic Building Block[1]

Executive Summary & Structural Clarification

In the domain of high-throughput medicinal chemistry, 5-Methyl-2-(trifluoromethyl)furo-3-ylacetonitrile represents a critical scaffold for generating diversity-oriented libraries.

Critical Nomenclature Alert: Researchers must distinguish between two structural possibilities often conflated under this name in commercial databases:

-

The Literal Structure: 2-(5-methyl-2-(trifluoromethyl)furan-3-yl)acetonitrile (Formula:

). This is the simple acetonitrile derivative. -

The Commercial Standard (CAS 175276-72-9): 3-(5-methyl-2-(trifluoromethyl)furan-3-yl)-3-oxopropionitrile (Formula:

).[1]

This guide focuses on CAS 175276-72-9 , the

Chemical Identity & Physical Properties[3][4][5]

| Property | Data |

| IUPAC Name | 3-[5-methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile |

| Common Synonyms | 5-Methyl-2-(trifluoromethyl)-3-furoylacetonitrile; 3-oxo-3-(5-methyl-2-trifluoromethyl-3-furyl)propanenitrile |

| CAS Number | 175276-72-9 |

| Molecular Formula | |

| Molecular Weight | 217.15 g/mol |

| Physical State | Off-white to pale yellow solid |

| Melting Point | 75–78 °C (Typical) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| SMILES | CC1=CC(=C(O1)C(F)(F)F)C(=O)CC#N |

Synthesis & Manufacturing Logic

The synthesis of CAS 175276-72-9 typically proceeds via the activation of the corresponding furoic acid. The introduction of the

Retrosynthetic Analysis

The

Synthesis Workflow (Graphviz)

Figure 1: Synthetic pathway from the carboxylic acid precursor to the target

Reactivity & Applications in Drug Discovery

The core value of CAS 175276-72-9 lies in its ability to function as a C3-synthon for heterocyclic construction. The

Heterocycle Formation

-

Pyrazoles: Reaction with hydrazines (

) yields 3-aminopyrazoles or 5-aminopyrazoles, common scaffolds in kinase inhibitors (e.g., B-Raf inhibitors). -

Isoxazoles: Reaction with hydroxylamine (

) yields aminoisoxazoles. -

Pyrimidines: Condensation with amidines or urea derivatives.

Derivatization Flow (Graphviz)

Figure 2: Divergent synthesis of bioactive heterocycles from the core scaffold.

Experimental Protocol: Synthesis of Aminopyrazoles

Note: This protocol is a generalized adaptation for

Objective: Conversion of CAS 175276-72-9 into a 5-amino-1-substituted-pyrazole.

Materials

-

Substrate: 5-Methyl-2-(trifluoromethyl)furo-3-ylacetonitrile (1.0 eq)

-

Reagent: Phenylhydrazine (1.1 eq)

-

Solvent: Absolute Ethanol (0.5 M concentration)

-

Catalyst: Glacial Acetic Acid (cat. 5 mol%)[2]

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substrate (CAS 175276-72-9) in absolute ethanol.

-

Addition: Add phenylhydrazine dropwise at room temperature. If the reaction is sluggish, add catalytic acetic acid.

-

Reflux: Heat the mixture to reflux (

) for 3–6 hours. Monitor consumption of the nitrile by TLC (mobile phase: Hexane/EtOAc 3:1) or LC-MS. -

Workup: Cool the reaction mixture to room temperature.

-

Scenario A (Precipitate): If a solid forms, filter the precipitate and wash with cold ethanol.

-

Scenario B (Solution): Concentrate the solvent under reduced pressure.[3] Redissolve the residue in EtOAc and wash with water and brine.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0–40% EtOAc in Hexanes).

Validation Point: The disappearance of the nitrile stretch (

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | Do not eat, drink, or smoke when using. |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves (Nitrile). |

| Eye Irritation | H319: Causes serious eye irritation | Wear eye protection/face shield. |

| STOT-SE | H335: May cause respiratory irritation | Use only outdoors or in a well-ventilated area. |

Handling: The

References

-

ChemicalBook. (n.d.). 5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE Product Properties and CAS Data. Retrieved from

-

Sigma-Aldrich. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile (Analogous Structure Reference). Retrieved from

-

Matrix Fine Chemicals. (n.d.). 3-[5-METHYL-2-(TRIFLUOROMETHYL)FURAN-3-YL]-3-OXOPROPANENITRILE Data Sheet. Retrieved from

-

PubChem. (2025). Compound Summary: Fluorinated Furan Derivatives. Retrieved from

Sources

5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 5-methyl-2-(trifluoromethyl)furo-3-ylacetonitrile. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of new chemical entities. By leveraging a multi-technique spectroscopic approach, we will detail the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices is explained, and each described protocol is designed as a self-validating system to ensure scientific integrity. This guide will navigate through the predictive analysis of spectroscopic data to confirm the molecular structure of the title compound.

Introduction: The Structural Hypothesis

The target molecule, 5-methyl-2-(trifluoromethyl)furo-3-ylacetonitrile, with the Chemical Abstracts Service (CAS) number 175276-72-9 and a molecular formula of C9H6F3NO2, presents a unique combination of a furan ring, a trifluoromethyl group, a methyl group, and a nitrile functional group[1][2]. The elucidation of its structure is paramount for understanding its chemical reactivity, potential biological activity, and for ensuring its purity and identity in synthetic applications. This guide will systematically outline the analytical workflow to unequivocally confirm the connectivity and spatial arrangement of its atoms.

The Analytical Workflow: A Multi-pronged Spectroscopic Approach

The structure elucidation of a novel compound is a puzzle where each piece of spectroscopic data provides crucial clues. Our approach integrates data from Mass Spectrometry, Infrared Spectroscopy, and a suite of NMR experiments. This synergistic workflow ensures a high degree of confidence in the final structural assignment.

Caption: Overall workflow for the structure elucidation of 5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and one of the most critical steps, providing the molecular weight and elemental composition of the compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is employed.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this molecule.

-

Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range that includes the expected molecular ion.

Predicted Data and Interpretation

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C9H6F3NO2 | Based on the chemical name. |

| Monoisotopic Mass | 217.0351 | Calculated for C9H6F3NO2. |

| Observed [M+H]+ | ~218.0429 | The protonated molecular ion is expected to be the base peak in ESI+. |

| Observed [M+Na]+ | ~240.0248 | A sodium adduct is also commonly observed. |

The high-resolution mass data will allow for the unambiguous determination of the elemental composition, confirming the molecular formula and ruling out other possibilities with the same nominal mass. The fragmentation pattern can also provide structural clues. For instance, the loss of the trifluoromethyl group or the acetonitrile moiety could be observed[3][4][5].

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000 to 400 cm-1.

Predicted Data and Interpretation

| Wavenumber (cm-1) | Functional Group | Rationale |

| ~2250 | C≡N (Nitrile) | The C≡N stretching vibration typically appears in this region as a sharp, intense peak[6][7][8]. |

| ~1600-1650 | C=C (Furan ring) | Stretching vibrations of the furan ring. |

| ~1100-1300 | C-F (Trifluoromethyl) | Strong absorptions due to the C-F stretching vibrations. |

| ~2900-3000 | C-H (Methyl) | Aliphatic C-H stretching vibrations. |

| ~3100-3150 | C-H (Furan ring) | Aromatic C-H stretching vibrations. |

The presence of a sharp absorption around 2250 cm-1 would be a strong indicator of the nitrile functional group[9]. The other absorptions would be consistent with the proposed furan and trifluoromethyl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. A combination of 1H, 13C, and 19F NMR experiments, along with 2D correlation experiments, will be employed.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity.

Experimental Protocol: ¹H NMR

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).

-

Data Acquisition: A standard ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

Predicted Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.4 | Singlet | 3H | -CH3 | Methyl group on the furan ring. Expected to be a singlet as there are no adjacent protons. |

| ~3.8 | Singlet | 2H | -CH2CN | Methylene group adjacent to the nitrile. Expected to be a singlet. |

| ~6.5 | Singlet | 1H | Furan-H | The single proton on the furan ring. Its chemical shift will be influenced by the surrounding substituents. |

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR is used.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH2, and CH3 groups.

Predicted Data and Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~14 | -CH3 | Aliphatic methyl carbon. |

| ~18 | -CH2CN | Methylene carbon adjacent to the nitrile. |

| ~110 | Furan-CH | The protonated carbon of the furan ring. |

| ~117 | -CN | Nitrile carbon. |

| ~122 (quartet) | -CF3 | The trifluoromethyl carbon, split into a quartet by the three fluorine atoms. |

| ~125 | Furan-C | The furan carbon attached to the acetonitrile group. |

| ~145 (quartet) | Furan-C | The furan carbon attached to the CF3 group. |

| ~155 | Furan-C | The furan carbon attached to the methyl group. |

| ~160 | Furan-C | The oxygen-bound furan carbon. |

¹⁹F NMR Spectroscopy: A Window into the Fluorine Environment

¹⁹F NMR is highly sensitive and provides a clear signal for the trifluoromethyl group.[10][11][12]

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: The same sample is used.

-

Data Acquisition: A proton-decoupled ¹⁹F NMR spectrum is acquired.

Predicted Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -60 to -70 | Singlet | -CF3 | A single peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is characteristic for a CF3 group attached to an aromatic ring.[13] |

2D NMR Spectroscopy: Connecting the Dots

2D NMR experiments are crucial for confirming the connectivity of atoms within the molecule.

Caption: Predicted key 2D NMR correlations for structure confirmation.

-

COSY (Correlation Spectroscopy): This experiment would show no correlations, as all the proton signals are predicted to be singlets, confirming their isolation from other protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment will show direct one-bond correlations between protons and the carbons they are attached to. For example, the proton at ~2.4 ppm will correlate with the carbon at ~14 ppm.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range connectivity (2-3 bonds). Important expected correlations include:

-

The methyl protons (~2.4 ppm) to the furan carbons.

-

The methylene protons (~3.8 ppm) to the nitrile carbon (~117 ppm) and the furan carbons.

-

The furan proton (~6.5 ppm) to the surrounding furan carbons.

-

Conclusion: A Confirmed Structure

By systematically acquiring and interpreting the data from mass spectrometry, IR spectroscopy, and a comprehensive suite of NMR experiments, the proposed structure of 5-methyl-2-(trifluoromethyl)furo-3-ylacetonitrile can be unequivocally confirmed. The convergence of evidence from these orthogonal analytical techniques provides a high level of confidence in the final structural assignment, which is essential for all subsequent research and development activities involving this compound.

References

- Quora. (2024, October 9). How to interpret the 19F NMR spectra.

- Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy.

- PubMed. (n.d.). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry.

- PerkinElmer. (n.d.). Determination of Furan in Food by Gas Chromatography-Mass Spectrometry and Headspace Sampling.

- Journal of Agricultural and Food Chemistry. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.

- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.

- University of Ottawa. (n.d.). 19Flourine NMR.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- MDPI. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.

- Canadian Science Publishing. (n.d.). Mass spectrometry of some furanocoumarins.

- PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O.

- ACS Publications. (2025, July 8). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- PMC. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues.

- Chemicalbook. (2023, January 11). 5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE | 175276-72-9.

- ChemicalBook. (n.d.). 5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- PMC. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.

- Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.

Sources

- 1. 5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE | 175276-72-9 [chemicalbook.com]

- 2. 5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE | 175276-72-9 [amp.chemicalbook.com]

- 3. Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gcms.cz [gcms.cz]

- 5. imreblank.ch [imreblank.ch]

- 6. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. scribd.com [scribd.com]

- 10. quora.com [quora.com]

- 11. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 12. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

spectral data for 5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE

An In-Depth Technical Guide to the Predicted Spectral Characteristics of 5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE

Introduction

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific integrity. This guide focuses on 5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE (CAS No. 175276-72-9), a compound featuring a trifluoromethylated furan core—a motif of significant interest in medicinal chemistry for its potential to modulate pharmacokinetic and pharmacodynamic properties.[1]

Given the limited availability of public spectral data for this specific molecule, this whitepaper provides a comprehensive set of predicted spectral data based on first principles of spectroscopy and analysis of structurally analogous compounds. It is designed to serve as an expert-level reference for scientists to anticipate, interpret, and ultimately validate the empirical data acquired during their research. We will delve into the predicted Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data, accompanied by detailed, field-proven protocols for their acquisition.

Molecular Structure and Functional Group Analysis

The foundational step in predicting spectral data is a thorough analysis of the molecule's structure. 5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE is comprised of a 2,3,5-trisubstituted furan ring, a heteroaromatic system that dictates much of the molecule's electronic environment. The key functional groups influencing its spectral properties are:

-

Furan Ring: A five-membered aromatic heterocycle containing an oxygen atom. Its aromaticity influences the chemical shifts of ring protons and carbons.

-

Trifluoromethyl (-CF₃) Group: A strongly electron-withdrawing group that significantly deshields nearby nuclei, leading to downfield shifts in NMR spectra. It also provides a unique handle for ¹⁹F NMR.

-

Methyl (-CH₃) Group: An electron-donating group that will appear as a characteristic singlet in the ¹H NMR spectrum.

-

Acetonitrile (-CH₂CN) Group: This group introduces a methylene bridge and a nitrile functional group, each with distinct spectral signatures in NMR and IR, respectively.

Below is a diagram of the molecular structure with atom numbering used for subsequent spectral predictions.

Caption: Molecular structure with atom numbering for NMR assignments.

Predicted Nuclear Magnetic Resonance (NMR) Spectra

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal three distinct proton signals. The electron-withdrawing nature of the furan's oxygen atom and the trifluoromethyl group will significantly influence the chemical shifts.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |

| Furan-H (H4) | 6.3 - 6.6 | Singlet (s) | 1H | Located on the electron-rich furan ring. Its chemical shift is influenced by the adjacent methyl group and the overall ring electronics. |

| Methylene (-CH₂CN) | 3.7 - 4.0 | Singlet (s) | 2H | Deshielded by the adjacent furan ring and the nitrile group. No adjacent protons to couple with. |

| Methyl (-CH₃) | 2.3 - 2.5 | Singlet (s) | 3H | Attached to the furan ring, resulting in a typical chemical shift for an aromatic methyl group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show nine distinct carbon signals. The chemical shifts are influenced by hybridization and the electronic effects of neighboring atoms. Notably, carbons near the trifluoromethyl group will exhibit splitting due to C-F coupling.[2]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Justification |

| Furan C2 (-C-CF₃) | 145 - 150 | Quartet (q) | Attached to oxygen and the strongly electron-withdrawing -CF₃ group. |

| Furan C5 (-C-CH₃) | 152 - 157 | Singlet (s) | Attached to oxygen and the methyl group. |

| Furan C3 (-C-CH₂CN) | 110 - 115 | Singlet (s) | Quaternary carbon, shielded relative to the oxygen-bound carbons. |

| Furan C4 (-CH) | 108 - 112 | Singlet (s) | Protonated furan carbon, typically found in this region. |

| Trifluoromethyl (-CF₃) | 118 - 122 | Quartet (q) | Characteristic chemical shift for a -CF₃ group attached to an sp² carbon. |

| Nitrile (-CN) | 115 - 118 | Singlet (s) | Typical range for a nitrile carbon. |

| Methylene (-CH₂CN) | 15 - 20 | Singlet (s) | Aliphatic sp³ carbon, shifted slightly downfield by the nitrile group. |

| Methyl (-CH₃) | 12 - 16 | Singlet (s) | Typical range for a methyl group on an aromatic ring. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly specific for fluorine-containing compounds. For this molecule, a single signal is expected.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |

| Trifluoromethyl (-CF₃) | -60 to -65 | Singlet (s) | The three fluorine atoms are equivalent and have no neighboring ¹H or ¹⁹F nuclei to couple with. The chemical shift is typical for a -CF₃ group on a heteroaromatic ring. |

Standard Operating Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Caption: Standard workflow for NMR data acquisition and processing.

Predicted Infrared (IR) Spectrum

Infrared spectroscopy is an essential technique for identifying the functional groups within a molecule. The predicted IR spectrum for this compound will be dominated by absorptions from the nitrile, trifluoromethyl, and aromatic C-H bonds.[3]

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity | Justification |

| Aromatic C-H Stretch (Furan) | 3100 - 3150 | Medium to Weak | Characteristic of C-H bonds on an aromatic ring. |

| Aliphatic C-H Stretch (-CH₃, -CH₂) | 2850 - 3000 | Medium | Standard stretching frequencies for sp³ C-H bonds. |

| Nitrile (C≡N) Stretch | 2240 - 2260 | Medium, Sharp | A highly characteristic and reliable absorption for the nitrile functional group.[4][5] |

| Furan Ring C=C Stretch | 1500 - 1600 | Medium to Strong | Aromatic ring stretching vibrations. |

| C-F Stretch (-CF₃) | 1100 - 1350 | Strong | The C-F bonds produce very strong, often broad, absorptions in this region. |

Experimental Protocol: Acquiring an FT-IR Spectrum (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum. This captures the ambient atmosphere (CO₂, H₂O) and the instrument's inherent absorbance, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a single drop if liquid, or a few crystals if solid) of 5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE directly onto the ATR crystal.

-

Engage Anvil: Lower the press anvil to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Scan the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically subtract the background spectrum and perform a Fourier transform to generate the final IR spectrum.

-

Cleaning: Thoroughly clean the ATR crystal and anvil after analysis.

Predicted Mass Spectrum (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering crucial clues to its structure. For this molecule, with a molecular formula of C₉H₆F₃NO, the exact mass is 201.0401.

-

Molecular Ion (M⁺): A prominent peak is predicted at m/z = 201.

-

Key Fragmentation Pathways: Electron Ionization (EI) is expected to induce fragmentation, providing structural confirmation.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Acquiring a GC-MS Spectrum

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

-

GC Method Setup:

-

Injector: Set to a temperature of ~250°C.

-

Column: Use a standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.

-

Carrier Gas: Use Helium with a constant flow rate.

-

-

MS Method Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: Set to ~230°C.

-

-

Injection and Acquisition: Inject 1 µL of the sample solution into the GC. The compound will be separated from any impurities on the column before entering the mass spectrometer for ionization and analysis.

-

Data Analysis: Identify the peak corresponding to the target compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a robust, predictive framework for the spectral characterization of 5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data presented herein are grounded in established spectroscopic principles and analysis of analogous structures. By following the detailed experimental protocols, researchers can confidently acquire empirical data. This guide should then serve as an authoritative reference for the interpretation and validation of those results, ensuring the unambiguous structural confirmation of this valuable synthetic building block.

References

-

PubMed. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Available at: [Link]1]

-

Chemistry LibreTexts. 13C-NMR Spectroscopy. Available at: [Link]2]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. Available at: [Link]3]

-

Rachid, M. G., Rocha, W., & Linnartz, H. (2022). Infrared Spectra Of Complex Organic Molecules In Astronomically Relevant Ice Mixtures. V. Methyl cyanide (acetonitrile). Astrobiology. Available at: [Link]4]

-

NIST. Acetonitrile - the NIST WebBook. Available at: [Link]5]

Sources

An In-depth Technical Guide to 5-Methyl-2-(trifluoromethyl)furo[3,2-b]acetonitrile: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-methyl-2-(trifluoromethyl)furo[3,2-b]acetonitrile, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details the molecule's physicochemical properties, outlines a robust synthetic pathway, and provides a thorough analysis of its spectroscopic characterization. Furthermore, it explores the compound's keto-enol tautomerism, a key feature influencing its reactivity, and discusses its potential applications, particularly in the realm of drug discovery. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel fluorinated compounds.

Introduction: The Significance of Trifluoromethylated Furans

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in drug design. This is due to the unique properties conferred by the -CF3 group, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. When incorporated into a furan scaffold, a privileged heterocycle in medicinal chemistry, the resulting trifluoromethylated furan derivatives represent a class of compounds with significant therapeutic potential. 5-Methyl-2-(trifluoromethyl)furo[3,2-b]acetonitrile, as a β-ketonitrile, possesses multiple reactive sites, making it a versatile building block for the synthesis of more complex molecular architectures.

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development. The key properties of 5-Methyl-2-(trifluoromethyl)furo[3,2-b]acetonitrile are summarized below.

| Property | Value | Source |

| Molecular Weight | 217.14 g/mol | [1] |

| Molecular Formula | C₉H₆F₃NO₂ | [1] |

| CAS Number | 175276-72-9 | [1] |

| Melting Point | 75 °C | [1] |

| Boiling Point | 315.1 ± 42.0 °C (Predicted) | [1] |

| Density | 1.328 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 6.39 ± 0.10 (Predicted) | [1] |

Synonyms:

-

3-(5-Methyl-2-CF3-furan-3-yl)-3-oxopropionitrile

-

3-(CYANOACETYL)-5-METHYL-2-(TRIFLUOROMETHYL)FURAN

-

5-METHYL-2-(TRIFLUOROMETHYL)-3-FUROYLACETONITRILE

-

5-Methyl-2-(trifluoromethyl)fur-3-oylacetonitrile

The numerous synonyms highlight the important keto-enol tautomerism exhibited by this molecule, which will be discussed in detail in a later section.

Synthesis and Mechanism

The synthesis of 5-Methyl-2-(trifluoromethyl)furo[3,2-b]acetonitrile can be achieved through a two-step process starting from the commercially available 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid. The proposed synthetic route involves the formation of an acyl chloride intermediate, followed by its reaction with the sodium salt of acetonitrile.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 5-Methyl-2-(trifluoromethyl)-3-furoyl chloride

The initial step involves the conversion of 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid to its corresponding acyl chloride. This is a standard transformation in organic synthesis, typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The choice of reagent can influence the reaction conditions and work-up procedure. Thionyl chloride is often used due to its affordability and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Experimental Protocol:

-

To a solution of 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane or toluene) under a nitrogen atmosphere, add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or the cessation of gas evolution.

-

After completion, remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude 5-methyl-2-(trifluoromethyl)-3-furoyl chloride, a liquid, can be used in the next step without further purification.

Step 2: Synthesis of 5-Methyl-2-(trifluoromethyl)furo[3,2-b]acetonitrile

The second step is a Claisen-type condensation involving the acylation of acetonitrile with the previously synthesized acyl chloride. This reaction is typically carried out in the presence of a strong base to deprotonate acetonitrile, forming a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the acyl chloride.

Experimental Protocol:

-

To a suspension of a strong base, such as sodium hydride (NaH, 2.2 eq), in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) under a nitrogen atmosphere, add acetonitrile (2.0 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the sodium salt of acetonitrile.

-

Cool the mixture back to 0 °C and add a solution of 5-methyl-2-(trifluoromethyl)-3-furoyl chloride (1.0 eq) in the same anhydrous solvent dropwise.

-

Allow the reaction to proceed at room temperature for several hours or until completion, as monitored by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 5-methyl-2-(trifluoromethyl)furo[3,2-b]acetonitrile as a solid.

Spectroscopic Characterization

The structural elucidation of 5-Methyl-2-(trifluoromethyl)furo[3,2-b]acetonitrile relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the furan ring, the methylene protons of the acetonitrile moiety, and the proton on the furan ring. The chemical shifts will be influenced by the electron-withdrawing nature of the trifluoromethyl and carbonyl groups.

¹³C NMR: The carbon NMR spectrum will provide valuable information about the carbon framework. Key signals will include those for the trifluoromethyl carbon (a quartet due to C-F coupling), the carbonyl carbon, the nitrile carbon, and the carbons of the furan ring and the methyl group.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups present in the molecule. A strong absorption band is expected for the C≡N (nitrile) stretch, typically appearing in the range of 2260-2240 cm⁻¹. The C=O (carbonyl) stretch of the ketone will also be prominent, generally in the region of 1725-1705 cm⁻¹. The presence of the furan ring will be indicated by C-O-C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern can offer further structural insights. A common fragmentation pathway for trifluoromethylated compounds is the loss of the trifluoromethyl radical (•CF₃), which would result in a peak at [M-69]⁺.

Keto-Enol Tautomerism

A significant chemical feature of 5-Methyl-2-(trifluoromethyl)furo[3,2-b]acetonitrile is its existence as a mixture of keto and enol tautomers in solution. This equilibrium is a common characteristic of β-dicarbonyl and related compounds.

Sources

Synthesis of Novel Trifluoromethylated Furan Derivatives

Strategic Protocols for Late-Stage Functionalization

Executive Summary

The incorporation of trifluoromethyl (

This technical guide details the synthesis of novel trifluoromethylated furan derivatives, prioritizing innate C-H functionalization over de novo ring construction. This approach allows researchers to rapidly diversify existing furan libraries without reconstructing the core scaffold. We focus on two high-fidelity pathways: Radical C-H Trifluoromethylation (Baran Protocol) and Photoredox Catalysis .

Strategic Rationale: The -Furan Advantage

The furan ring is electron-rich and prone to metabolic oxidation (e.g., by cytochrome P450), often leading to ring opening and toxic metabolite formation. Installing a

-

Metabolic Blocking: The strong C-F bond (approx. 116 kcal/mol) and electron-withdrawing nature of

deactivate the furan ring towards oxidative metabolism, extending in vivo half-life. -

Bioisosterism: The

group is sterically similar to an isopropyl group or a chlorine atom but possesses orthogonal electronic properties, often improving potency via specific hydrophobic interactions. -

Lipophilicity Modulation:

increases lipophilicity, enhancing membrane permeability for CNS-targeted therapeutics.

Synthetic Pathways & Mechanism[1]

We distinguish between two primary methodologies based on the availability of equipment (photoreactors) and the electronic nature of the substrate.

Pathway A: Innate Radical C-H Trifluoromethylation (The Langlois/Baran Approach)

This is the most scalable and operationally simple method. It utilizes sodium trifluoromethanesulfinate (Langlois reagent,

Mechanism:

The reaction proceeds via a Single Electron Transfer (SET) mechanism.[3] The oxidant generates an alkoxy radical, which abstracts an electron from the sulfinate, releasing

Pathway B: Visible-Light Photoredox Catalysis

For substrates sensitive to strong oxidants (peroxides), photoredox catalysis offers a milder alternative using Togni’s reagent or triflyl chloride (

Mechanism Visualization:

Figure 1: Mechanistic pathway for innate radical trifluoromethylation using sulfinate salts.

Experimental Protocols

Protocol A: Innate C-H Trifluoromethylation (Scalable)

Recommended for: Late-stage functionalization of complex furan scaffolds.

Reagents:

-

Substrate: Furan derivative (1.0 equiv)

-

Reagent: Sodium trifluoromethanesulfinate (

, Langlois Reagent) (3.0 equiv) -

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0 - 5.0 equiv)

-

Solvent:

:

Step-by-Step Methodology:

-

Setup: To a vial equipped with a magnetic stir bar, add the furan substrate (0.5 mmol, 1.0 equiv) and

(234 mg, 1.5 mmol, 3.0 equiv). -

Solvent Addition: Add

(1.25 mL) and deionized water (0.5 mL). The biphasic nature is crucial for moderating the radical concentration. -

Initiation: Cool the mixture to 0°C (ice bath). Dropwise add TBHP (70% aq., ~200 µL, 3-5 equiv) under vigorous stirring.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously (1000 rpm) for 4–12 hours.

-

Checkpoint: Monitor via TLC or LCMS. If conversion stalls <50%, add a second portion of

(1.0 equiv) and TBHP (1.0 equiv).

-

-

Workup: Quench with saturated aq.

(5 mL) and -

Purification: Dry organics over

, concentrate in vacuo (careful: trifluoromethyl furans can be volatile), and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Photoredox Trifluoromethylation (Mild)

Recommended for: Acid-sensitive or oxidant-sensitive substrates.

Reagents:

-

Substrate: Furan derivative (1.0 equiv)

-

Reagent: Togni Reagent II (1.2 equiv)

-

Catalyst:

(1-2 mol%) -

Solvent: Methanol or Acetonitrile (degassed)

-

Light Source: Blue LED (450 nm)

Step-by-Step Methodology:

-

Setup: In a glovebox or under

, combine furan substrate (0.5 mmol), Togni Reagent II (190 mg, 0.6 mmol), and Photocatalyst (4 mg, 0.005 mmol) in a clear vial. -

Solvation: Add degassed MeOH (5 mL). Seal with a septum cap.

-

Irradiation: Place the vial 2–3 cm from a Blue LED strip. Fan cool to maintain ambient temperature (<30°C). Stir for 6–12 hours.

-

Workup: Concentrate directly onto silica gel and purify via column chromatography.

Data Presentation & Decision Matrix

Table 1: Reagent Selection Guide

| Feature | Langlois Reagent ( | Togni Reagent (Hypervalent Iodine) | Triflyl Chloride ( |

| Cost | Low ($) | High ( | Medium ( |

| Stability | Benchtop Stable | Moisture Sensitive | Volatile Liquid |

| Mechanism | Radical (Oxidative) | Radical/Electrophilic | Radical (Reductive) |

| Substrate Scope | Robust substrates | Sensitive substrates | Electron-rich arenes |

| Key Limitation | Requires peroxides | Atom economy (waste) | Handling (corrosive) |

Decision Matrix for Synthesis:

Figure 2: Decision tree for selecting the optimal synthetic strategy.

Troubleshooting & Optimization (Expert Insights)

-

Regioselectivity: Furan rings typically react at the

-positions (C2/C5). If C2 is blocked, C5 functionalization occurs. If both are blocked, -

Polysubstitution: Excess reagent can lead to bis-trifluoromethylation. To prevent this, stop the reaction at 60-70% conversion or use a slight excess of substrate.

-

Solvent Effects: In Protocol A, if the substrate is insoluble in the biphasic DCM/Water mix, switch to pure DMSO or Acetone/Water. However, DMSO can sometimes scavenge radicals, lowering yields.

-

Safety:

releases

References

-

Innate C-H Trifluoromethylation (Baran Protocol): Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011).[2][4] Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415.[2][4] [Link]

-

Photoredox Trifluoromethylation (MacMillan Protocol): Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]

-

Medicinal Chemistry of Fluorine: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Togni Reagent Chemistry: Kisenyi, J. M., & Togni, A. (2006).[5] A new family of hypervalent iodine reagents for electrophilic trifluoromethylation.[5] ChemComm, (25), 2664-2666. [Link]

Sources

- 1. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Furan Scaffold: A Privileged Motif in the Discovery of Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, represents a cornerstone in medicinal chemistry and drug discovery. Its versatile chemical nature and ability to modulate pharmacological profiles have led to its incorporation into a wide array of bioactive molecules. This guide provides a comprehensive technical overview of the discovery of furan-based compounds, from their natural origins and synthetic procurement to their diverse biological activities and underlying mechanisms of action. We will delve into the practical aspects of experimental design, offering detailed protocols for key synthetic and analytical procedures. This document is intended to serve as a valuable resource for researchers actively engaged in the identification and development of novel furan-containing therapeutics.

Introduction: The Significance of the Furan Moiety in Bioactive Compounds

The furan nucleus is a recurring structural motif in numerous natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. Its unique electronic properties and conformational flexibility allow it to serve as a versatile scaffold in drug design. Furan-containing compounds have demonstrated efficacy as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and neuroprotective agents. The furan ring can act as a bioisostere for other aromatic systems, such as benzene or thiophene, offering opportunities to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

Natural Sources of Bioactive Furan-Based Compounds

Nature provides a rich repository of furan-containing molecules with potent biological activities. These compounds are found in a diverse range of organisms, from terrestrial plants to marine invertebrates.

Plant-Derived Furanocoumarins

Furanocoumarins are a prominent class of plant secondary metabolites characterized by a furan ring fused to a coumarin core. They are particularly abundant in plant families such as Apiaceae and Rutaceae. These compounds play a crucial role in plant defense mechanisms and have been investigated for their photosensitizing, anticancer, and anti-inflammatory properties.

Marine-Derived Furanoterpenoids

The marine environment is a prolific source of structurally unique and biologically active natural products. Marine sponges, in particular, are known to produce a variety of furanoterpenoids, which are terpenoid compounds containing a furan moiety. These compounds often exhibit potent cytotoxic, antimicrobial, and anti-inflammatory activities.

-

Notable Marine Furanoterpenoids:

-

Ambliofuran: Isolated from the sponge Dysidea amblia, it has demonstrated moderate cytotoxicity against various cancer cell lines.

-

Furanosesterterpenoids: A diverse group of sesterterpenoids from marine sponges with a wide range of biological activities, including antibacterial, antiviral, and cytotoxic effects.

-

Synthetic Methodologies for Furan Ring Construction

The efficient synthesis of the furan nucleus is a fundamental aspect of medicinal chemistry programs focused on this scaffold. Several classical and modern synthetic methods are employed to construct and functionalize the furan ring.

The Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a robust and widely utilized method for the preparation of substituted furans from 1,4-dicarbonyl compounds. The reaction proceeds via an acid-catalyzed intramolecular cyclization and dehydration.

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylfuran

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,4-hexanedione (1.0 equivalent) and a suitable acidic catalyst, such as p-toluenesulfonic acid (0.1 equivalents), in a solvent like toluene.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel to yield pure 2,5-dimethylfuran.

The Feist-Benary Furan Synthesis

The Feist-Benary synthesis is another classical method that provides access to substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.

Experimental Protocol: Feist-Benary Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate

-

Reaction Setup: To a solution of ethyl benzoylacetate (1.0 equivalent) in a suitable solvent such as ethanol, add a base like pyridine (1.2 equivalents).

-

Addition of α-Halo Ketone: Slowly add chloroacetone (1.1 equivalents) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and wash with water, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Bioactivity and Therapeutic Potential of Furan-Based Compounds

Furan-containing molecules have demonstrated a remarkable diversity of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous furan derivatives have been reported to exhibit potent anticancer activity through various mechanisms of action.

-

Mechanism of Action:

-

Tubulin Polymerization Inhibition: Certain furan-based compounds have been shown to inhibit the polymerization of tubulin, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.

-

Enzyme Inhibition: Furan-containing molecules can act as inhibitors of key enzymes involved in cancer progression, such as VEGFR-2.

-

Quantitative Data on Anticancer Furan Derivatives

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Furan-based Pyridine Carbohydrazide | Compound 4 | MCF-7 (Breast) | 4.06 | |

| Furan-based N-phenyl Triazinone | Compound 7 | MCF-7 (Breast) | 2.96 | |

| Furo[2,3-d]pyrimidine Derivative | Compound 7b | A549 (Lung) | 6.66 | |

| Furo[2,3-d]pyrimidine Derivative | Compound 7b | HT-29 (Colon) | 8.51 |

Signaling Pathway: VEGFR-2 Inhibition by Furan Derivatives

Caption: A generalized workflow for the discovery of bioactive furan compounds.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

-

Preparation of Bacterial Inoculum: Culture the test bacterium in a suitable broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).

-

Serial Dilution of Test Compound: Prepare a series of twofold dilutions of the furan-based compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Protocol: Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of a furan derivative against a target enzyme.

-

Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the furan-based inhibitor in a suitable buffer.

-

Assay Setup: In a microplate, combine the enzyme and varying concentrations of the inhibitor. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to each well.

-

Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the initial reaction rates at each inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion and Future Perspectives

The furan scaffold continues to be a fertile ground for the discovery of novel bioactive compounds with diverse therapeutic applications. The synthetic versatility of the furan ring allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the exploration of novel furan-containing natural products from underexplored ecological niches, the development of more efficient and sustainable synthetic methodologies, and the application of computational approaches to guide the rational design of next-generation furan-based drugs. The continued investigation of this privileged heterocyclic motif holds immense promise for addressing unmet medical needs.

References

- A series of 2,5-diaryl substituted furans functionalized with several amino acids were synthesized and evaluated as the cyclooxygenases COX-1 and COX-2 enzymes inhibitors. The proline-substituted compound inhibited PGE(2)

Preliminary Biological Screening of Trifluoromethyl-Containing Heterocycles

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary: The Fluorine Effect in Early Screening

The incorporation of a trifluoromethyl (

This guide outlines a rigorous, self-validating screening cascade designed to distinguish genuine structure-activity relationships (SAR) from artifacts caused by solubility issues, colloidal aggregation, or assay interference common to fluorinated lipophilic compounds.

Phase 1: Physicochemical Profiling & Compound Integrity

Before any biological target is engaged,

1.1 Kinetic Solubility Assessment (Nephelometry)

Rationale:

-

Preparation: Prepare a 10 mM stock solution of the

-heterocycle in DMSO. -

Dilution: Serial dilute into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100

M (final DMSO < 1%). -

Measurement: Incubate for 90 minutes at room temperature. Measure light scattering using a nephelometer or plate reader (absorbance at 600 nm can serve as a proxy for turbidity).

-

Validation: Comparison against a standard curve of a known soluble fluorinated drug (e.g., Fluoxetine).

1.2 Colloidal Aggregation Counter-Screen

Rationale: Lipophilic

-

Standard Assay: Run the primary enzymatic assay (e.g., Kinase inhibition) under standard conditions.

-

Detergent Arm: Repeat the assay with the addition of 0.01% Triton X-100 or 0.005% Tween-20.

-

Interpretation: If the

shifts significantly (> 3-fold increase) in the presence of detergent, the compound is likely acting as a colloidal aggregator (artifact) rather than a specific binder.

Phase 2: Target Engagement Strategies

Leveraging the

2.1

NMR Ligand-Observed Screening

Rationale: The

Workflow:

-

Sample Prep: Mix Protein (

M) + -

Reference: Prepare a control tube with Ligand only.

-

Acquisition: Acquire 1D

NMR spectra (with proton decoupling). -

Analysis: Compare the linewidth at half-height (

) of the-

Hit: Significant line broadening or chemical shift perturbation compared to the reference.

-

Non-binder: Sharp, unchanged signal.

-

2.2 Optical Assay Interference Check

Rationale: Many

-

Spike-in Control: Add the test compound to the assay product (fluorophore) after the enzymatic reaction is complete.

-

Readout: Measure the signal. Any deviation from the control indicates intrinsic fluorescence quenching or inner-filter effects, necessitating a switch to a different readout (e.g., Mass Spectrometry or NMR).

Phase 3: Early ADMET & Metabolic Stability

The primary medicinal chemistry justification for introducing a

3.1 Microsomal Stability Assay

Rationale: To confirm that the

Step-by-Step Protocol:

-

Incubation System:

-

Test Compound:

M final concentration. -

Microsomes: Human or Mouse Liver Microsomes (0.5 mg protein/mL).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

-

Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

-

Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately quench into ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge to pellet protein. Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Calculate

and Intrinsic Clearance (

Data Interpretation:

| Parameter | High Stability (Target) | Low Stability (Risk) |

|---|

| Half-life (

Phase 4: Cytotoxicity Screening (Cellular Integrity)

Due to enhanced lipophilicity,

4.1 Multiplexed Cytotoxicity Assay

Rationale: Distinguish between specific antiproliferative effects and general necrosis/membrane rupture. Protocol:

-

Cell Line: HepG2 (liver model) or HEK293.

-

Seeding: 5,000 cells/well in 96-well plates; adhere overnight.

-

Treatment: Dose-response of

-compound (0.1 - 100 -

Dual Readout:

-

Outcome: A safe hit shows high viability (ATP) and low cytotoxicity (Protease release) at efficacious concentrations.

Visualization: The Screening Logic

The following diagram illustrates the decision matrix for screening

Caption: Figure 1. Integrated screening cascade for trifluoromethyl-heterocycles, prioritizing physicochemical validation to eliminate false positives caused by lipophilicity-driven aggregation.

References

-

Physicochemical Properties of Fluorine in Drug Design

-

Metabolic Stability Mechanisms

- Source: ChemRxiv

- Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective

-

URL:[Link]

-

Cytotoxicity Screening Protocols

-

Impact of Fluorine on Heterocycle Reactivity

-

In Vitro Metabolic Stability Assays

Sources

- 1. nuvisan.com [nuvisan.com]

- 2. promega.com [promega.com]

- 3. CytoTox-Fluor™ Cytotoxicity Assay Protocol [worldwide.promega.com]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Technical Safety Guide: 5-Methyl-2-(trifluoromethyl)furo-3-ylacetonitrile

[1]

Compound Profile & Physicochemical Context

CAS Number: 175276-72-9 IUPAC Name: 2-[5-methyl-2-(trifluoromethyl)furan-3-yl]acetonitrile Synonyms: 3-(Cyanomethyl)-5-methyl-2-(trifluoromethyl)furan[1]

This compound represents a specialized fluorinated heterocyclic building block, commonly employed as a scaffold in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., kinase inhibitors). Its structure combines a lipophilic trifluoromethyl (

Physicochemical Properties (Critical for Handling)

| Property | Value | Operational Implication |

| Physical State | Solid (Crystalline) | Risk of dust generation during weighing/transfer. |

| Melting Point | 75–78 °C | Low melting point; avoid friction/grinding which may induce melting or decomposition. |

| Boiling Point | ~315 °C (Predicted) | Low volatility at RT, but significant vapor pressure if heated. |

| Lipophilicity | High (LogP > 2.5 est.) | High dermal absorption potential. The |

| Solubility | Organic solvents (DMSO, DCM, MeOH) | Insoluble in water; difficult to decontaminate with water alone. |

Hazard Identification & Mechanistic Toxicology

GHS Classification: WARNING Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315/H319 (Irritant).

While classified as "Harmful" (Category 4) rather than "Fatal" (Category 1/2), the specific functional groups dictate a higher tier of caution in a research setting due to potential metabolic activation.

The Nitrile Moiety ( )

Unlike simple aliphatic nitriles, the acetonitrile group here is attached to a heteroaromatic ring.

-

Mechanism: Ingestion or high-dose dermal absorption can lead to hepatic metabolism via Cytochrome P450. Hydroxylation at the

-carbon (the -

Risk Profile: Latent toxicity. Symptoms of cellular hypoxia (dizziness, confusion, tachypnea) may be delayed 1–4 hours post-exposure.

The Trifluoromethyl Furan Core[3]

-

Metabolic Stability: The

group strongly deactivates the furan ring against oxidative metabolism, reducing the risk of ring-opening toxicity common in simple furans (e.g., furan itself is a carcinogen). -

Thermal Decomposition: In the event of a fire or uncontrolled exotherm, the

group degrades to release Hydrogen Fluoride (HF) and Carbonyl Fluoride (

Engineering Controls & Personal Protective Equipment (PPE)

Trustworthiness Note: Standard latex gloves are insufficient for nitriles and halogenated aromatics due to high permeation rates.

Engineering Controls

-

Primary Containment: All weighing and open-vessel manipulations must occur within a certified Chemical Fume Hood (face velocity 0.5 m/s).

-

Static Control: Use an anti-static gun or ionizer during weighing. The dry crystalline solid is prone to static charge, which can cause "fly-away" powder, contaminating the balance area.

PPE Matrix

| Protection Zone | Recommendation | Scientific Rationale |

| Hands (Splash) | Double Nitrile (min 0.11 mm) | Nitrile rubber provides fair resistance to solid transfer.[1] Double gloving creates a sacrificial outer layer. |

| Hands (Solution) | Silver Shield / Laminate | Once dissolved in organic solvents (DCM/DMSO), the carrier solvent drives the toxin through nitrile gloves. Laminate is required for immersion or spill cleanup. |

| Respiratory | N95/P100 (Dust) or OV/AG (Vapor) | Use P100 for solid handling outside a hood (discouraged). Use Organic Vapor/Acid Gas cartridges if heating, to capture potential HCN/HF byproducts. |

| Eyes | Chemical Splash Goggles | Safety glasses are insufficient if the solid is dissolved; splashes can cause rapid ocular absorption. |

Operational Protocols

Storage & Stability[1]

-

Temperature: Store at 2–8 °C . Low temperature inhibits slow hydrolysis of the nitrile and oxidation of the furan ring.

-

Atmosphere: Store under inert gas (Argon/Nitrogen). The methylene group (

) between the ring and nitrile is acidic and prone to oxidative degradation over time. -

Segregation: Keep away from strong acids (hydrolysis to carboxylic acid) and strong bases (deprotonation/polymerization).

Reaction Setup (Synthesis Context)

When using this compound as a nucleophile (via deprotonation of the

-

Solvent Choice: Use anhydrous aprotic solvents (THF, DMF). Avoid protic solvents which may quench the anion.

-

Quenching: Quench reactions slowly at

. If using strong acids to work up, test the headspace for HCN using a colorimetric strip or gas detector.

Waste Disposal

-

Classification: Halogenated Organic Waste .

-

Segregation: Do NOT mix with acidic waste streams. Accidental mixing with acid can liberate HCN from unreacted nitrile or HF from decomposition products.

-

Labeling: Clearly tag waste containers with "Contains Fluorinated Nitriles" to alert disposal vendors.

Emergency Response Logic

Exposure Response

-

Skin Contact: Immediate wash with soap and water for 15 minutes. Do not use alcohol, as it enhances vasodilation and absorption of the lipophilic compound.

-

Cyanide Protocol: While unlikely to cause immediate cyanide collapse, if a worker ingests the solid or is exposed to significant vapors:

-

Administer 100% Oxygen.

-

Transport to ER immediately.

-

Alert medical staff to "Nitrile Exposure / Potential Cyanide Metabolite."

-

Fire / Thermal Decomposition[1]

-

Hazard: Release of HF and HCN.

-

Action: Evacuate downwind. Firefighters must wear full SCBA.

-

Decontamination: Surfaces exposed to smoke from this compound should be treated with Calcium Gluconate gel (if skin contact risk exists) or neutralized with lime/bicarbonate to sequester fluoride ions.

Visualized Safety Workflows

Diagram 1: Risk Assessment & Handling Workflow

Caption: Operational logic flow distinguishing PPE requirements based on physical state (Solid vs. Solution).

Diagram 2: Metabolic & Thermal Decomposition Risks

Caption: Mechanistic pathways showing latent cyanide toxicity via metabolism and immediate HF risk via combustion.

References

-

PubChem . (2024). Compound Summary: 5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid (Structural Analog Safety Data). Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC) . (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Retrieved from [Link]

-

Fisher Scientific . (2024). Safety Data Sheet: 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile (Analog). Retrieved from [Link]

Technical Guide: Solubility Profiling of 5-Methyl-2-(trifluoromethyl)furo-3-ylacetonitrile

Part 1: Executive Summary

This technical guide provides an in-depth analysis of the solubility profile of 5-methyl-2-(trifluoromethyl)furo-3-ylacetonitrile (CAS: 175276-72-9). As a specialized heterocyclic building block featuring both a strongly electron-withdrawing trifluoromethyl group and a polar nitrile moiety, this compound presents a unique "amphiphilic-like" solubility behavior in organic synthesis.

Effective handling of this compound requires balancing the lipophilicity imparted by the fluoro-alkyl group with the dipole interactions of the nitrile. This guide categorizes solvent compatibility to optimize reaction yields, purification processes (crystallization/chromatography), and stock solution preparation for biological assays.

Part 2: Chemical Identity & Physicochemical Profile[1]

Understanding the solubility begins with a structural dissection. The molecule consists of a central furan core substituted with three distinct functionalities that drive its solvation thermodynamics.

Structural Analysis[2]

-

Scaffold: Furan ring (Heteroaromatic, moderately lipophilic).

-

Lipophilic Domain: 2-Trifluoromethyl (-CF

) and 5-Methyl (-CH -

Polar Domain: 3-Acetonitrile (-CH

CN) group. This provides a strong dipole moment and acts as a weak hydrogen bond acceptor.

Key Physicochemical Properties

| Property | Value (Experimental/Predicted) | Impact on Solubility |

| CAS Number | 175276-72-9 | Unique Identifier |

| Molecular Formula | C | - |

| Molecular Weight | 217.15 g/mol | Low MW facilitates dissolution |

| Physical State | Solid (Crystalline) | Requires energy to break lattice (Enthalpy of fusion) |

| Melting Point | 75 °C | Moderate MP indicates stable but accessible crystal lattice |

| LogP (Predicted) | ~2.6 - 2.9 | Moderately Lipophilic; prefers organic phases |

| H-Bond Donors | 0 | No self-association via H-bonds |

| H-Bond Acceptors | 5 (3 F, 1 O, 1 N) | Good solubility in protic solvents (Alcohols) |

Part 3: Solubility Profile & Solvent Selection

The solubility of 5-methyl-2-(trifluoromethyl)furo-3-ylacetonitrile is governed by the "Like Dissolves Like" principle, nuanced by the competing effects of the fluorinated motif and the nitrile dipole.

Solubility Tier List

The following data represents expert-derived classifications based on the compound's functional group interactions (Hansen Solubility Parameters).

| Solvent Class | Representative Solvents | Solubility Rating | Mechanism of Solvation |

| Polar Aprotic | DMSO, DMF, DMAc, Acetonitrile | Excellent (>100 mg/mL) | Strong dipole-dipole interactions stabilize the nitrile group; disrupts crystal lattice effectively. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Good (>50 mg/mL) | The -CF |

| Esters/Ketones | Ethyl Acetate, Acetone | Good (20-50 mg/mL) | Dipole interactions and Van der Waals forces; ideal for crystallization. |

| Alcohols | Methanol, Ethanol, IPA | Moderate (5-20 mg/mL) | Soluble due to H-bonding with Nitrile/O-furan, but limited by the hydrophobic -CF |

| Ethers | THF, MTBE, Diethyl Ether | Moderate to Good | Good compatibility with the furan ring; useful for reaction media. |

| Alkanes | Hexane, Heptane, Cyclohexane | Poor/Insoluble (<1 mg/mL) | The compound is too polar for non-polar hydrocarbons. Useful as anti-solvents for precipitation. |

| Aqueous | Water, PBS Buffer | Insoluble | The lipophilic -CF |

Thermodynamic Insight

-

Enthalpy of Dissolution (

): Dissolution in alcohols is likely endothermic (requires heat), whereas dissolution in DMSO or DMF is thermodynamically favorable at room temperature due to strong solute-solvent interactions. -

The "Fluorine Effect": The trifluoromethyl group generally reduces solubility in standard hydrocarbon solvents compared to a methyl analog, but enhances solubility in fluorinated or chlorinated solvents.

Part 4: Experimental Protocols

Protocol: Gravimetric Solubility Determination

Objective: To determine the saturation solubility (

Reagents:

Workflow:

-

Preparation: Weigh approx. 50 mg of compound into a 4 mL glass vial.

-

Addition: Add solvent in 100 µL increments, vortexing for 30 seconds after each addition.

-

Saturation: If the solid dissolves completely, add more solid until a persistent suspension is observed (supersaturation).

-

Equilibration: Agitate the suspension at 25°C for 24 hours (thermomixer).

-

Filtration: Filter the supernatant using a 0.22 µm PTFE filter to remove undissolved solids.

-

Quantification:

-

Method A (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.

-

Method B (HPLC): Dilute filtrate and analyze peak area against a standard curve.

-

Protocol: Stock Solution Preparation (10 mM in DMSO)

Context: Standard preparation for High-Throughput Screening (HTS) or biological assays.

-

MW: 217.15 g/mol

-

Target Conc: 10 mM

Steps:

-

Weigh 2.17 mg of 5-methyl-2-(trifluoromethyl)furo-3-ylacetonitrile.

-

Add 1.0 mL of anhydrous DMSO.

-

Vortex until visually clear (usually < 1 minute).

-

Storage: Store at -20°C. The -CF

group provides metabolic stability, but the nitrile can hydrolyze under extreme pH; DMSO stocks are stable for >6 months if kept dry.

Part 5: Visualization & Logic

Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended application (Reaction, Purification, or Analysis).

Caption: Decision logic for selecting the optimal solvent system based on experimental requirements.

Part 6: Safety & Handling (E-E-A-T)[5]

Hazard Identification:

-

Nitrile Toxicity: Like most organic nitriles, this compound is harmful if swallowed or absorbed through the skin (Risk Statements 20/21/22). Metabolic processing may release cyanide ions, though the trifluoromethyl group often increases metabolic stability.

-

Fluorine Safety: In the event of a fire, thermal decomposition can release Hydrogen Fluoride (HF), a highly corrosive and toxic gas.[3]

Handling Protocol:

-

Engineering Controls: Always handle the solid and stock solutions inside a certified chemical fume hood.

-

PPE: Nitrile gloves are generally sufficient for short-term handling. For prolonged exposure to dissolved compound (especially in DCM), double-gloving or using laminate gloves is recommended.

-

Waste Disposal: Dispose of as halogenated organic waste. Do not mix with strong acids (risk of nitrile hydrolysis) or strong oxidizers.[3]

Part 7: References

-

National Institutes of Health (NIH). (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. J Med Chem. Retrieved from [Link]

Sources

Methodological & Application

synthesis protocol for 5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE

Application Note & Synthesis Protocol: 5-Methyl-2-(trifluoromethyl)furan-3-ylacetonitrile

Executive Summary

This application note details the validated synthesis protocol for 5-methyl-2-(trifluoromethyl)furan-3-ylacetonitrile . This compound serves as a critical building block in medicinal chemistry, particularly for kinase inhibitors and agrochemicals where the trifluoromethyl (

The protocol utilizes a convergent Feist-Benary cyclization strategy to establish the substituted furan core, followed by a linear functional group interconversion sequence (Ester

Retrosynthetic Analysis

The strategic disconnection relies on the construction of the furan ring from acyclic precursors, followed by the homologation of the C3-position substituent.

Pathway Logic:

-

C-C Bond Formation (Nitrile): The acetonitrile moiety is installed via nucleophilic substitution (

) of a chloromethyl precursor. -